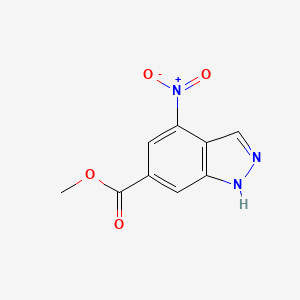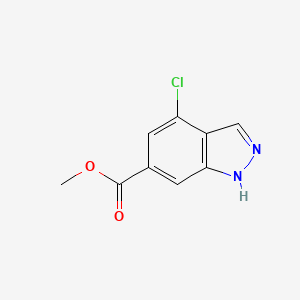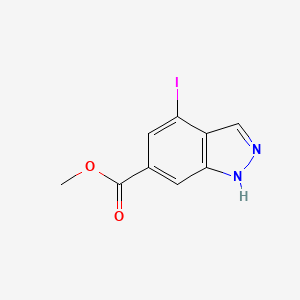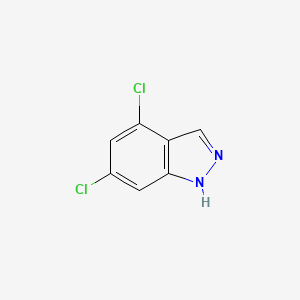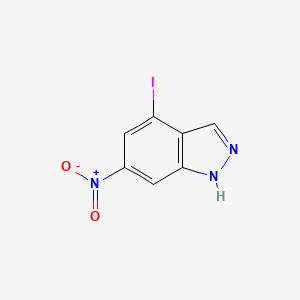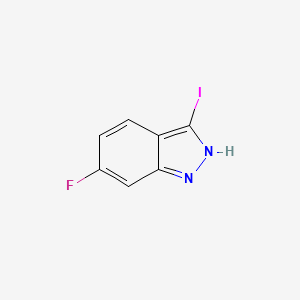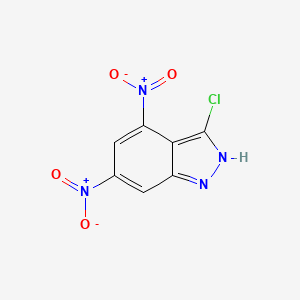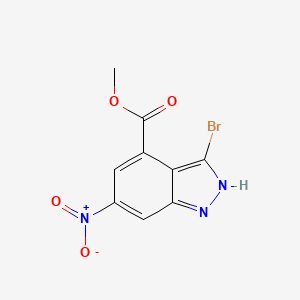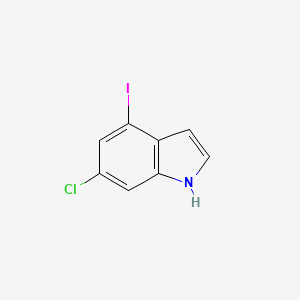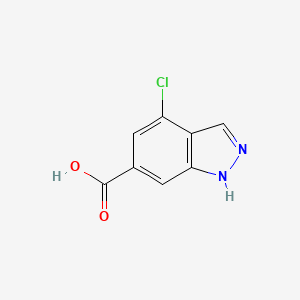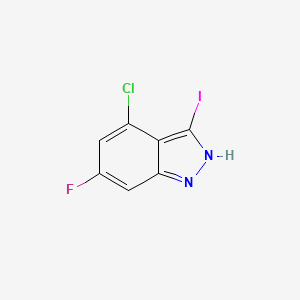
Palmitato de 6-cloro-3-indoxilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1H-indol-3-yl palmitate is a useful research compound. Its molecular formula is C24H36ClNO2 and its molecular weight is 406 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-1H-indol-3-yl palmitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1H-indol-3-yl palmitate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Detección Bacteriana en Diagnóstico Clínico
El palmitato de 6-cloro-3-indoxilo sirve como un sustrato cromógeno para las enzimas carboxilesterasas, que a menudo están presentes en las células bacterianas . En el diagnóstico clínico, este compuesto se utiliza para visualizar la presencia de bacterias mediante la producción de un precipitado de color salmón tras la escisión enzimática. Esta aplicación es particularmente valiosa en la detección rápida y específica de infecciones bacterianas, lo que ayuda a tomar decisiones de tratamiento oportunas.
Monitoreo Ambiental
La ciencia ambiental se beneficia del uso del this compound en la detección de la contaminación bacteriana . Se utiliza en las pruebas de agua y suelo para garantizar la seguridad y el cumplimiento de las normas ambientales. La reacción cromógena permite una fácil observación de la actividad bacteriana, lo cual es crucial para el monitoreo de los ecosistemas y la prevención de la propagación de patógenos dañinos.
Seguridad Alimentaria y Control de Calidad
En la industria alimentaria, el this compound puede utilizarse para evaluar la contaminación microbiana . Su capacidad para producir un cambio de color distinto tras la reacción con las enzimas bacterianas lo convierte en una herramienta eficaz para garantizar la seguridad y la calidad de los productos alimenticios. Esta aplicación es esencial para mantener la salud pública y cumplir con las normas de seguridad alimentaria.
Investigación Farmacéutica
El papel del compuesto en la investigación farmacéutica está relacionado con sus propiedades cromógenas, que facilitan el estudio de las interacciones enzima-sustrato . Se utiliza en el desarrollo de reactivos de diagnóstico y la exploración de nuevos enfoques terapéuticos, particularmente en el contexto del metabolismo de fármacos y la farmacocinética.
Aplicaciones Biotecnológicas
La biotecnología aprovecha el this compound para los ensayos de actividad enzimática . Es un reactivo clave en la histoquímica y otros estudios celulares, donde ayuda a visualizar la localización y la actividad de las enzimas dentro de los tejidos. Esta aplicación es fundamental para comprender los procesos biológicos y desarrollar soluciones biotecnológicas.
Aplicaciones Industriales
En entornos industriales, el this compound se utiliza como un reactivo químico puro para diversos procesos enzimáticos . Su alta pureza y especificidad lo hacen adecuado para aplicaciones a gran escala, incluida la producción de productos bioquímicos y la fabricación de productos químicos especializados.
Análisis Bioquímico
Biochemical Properties
6-Chloro-1H-indol-3-yl palmitate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 6-Chloro-1H-indol-3-yl palmitate, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-receptor complex and enhance its biological activity.
Cellular Effects
6-Chloro-1H-indol-3-yl palmitate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, 6-Chloro-1H-indol-3-yl palmitate may modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to altered gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-1H-indol-3-yl palmitate involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, 6-Chloro-1H-indol-3-yl palmitate may activate or inhibit transcription factors, leading to changes in the expression of target genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1H-indol-3-yl palmitate may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different conditions, which may influence their biological activity . Additionally, prolonged exposure to 6-Chloro-1H-indol-3-yl palmitate may result in adaptive cellular responses, such as changes in gene expression and metabolic pathways, which can impact its overall efficacy.
Dosage Effects in Animal Models
The effects of 6-Chloro-1H-indol-3-yl palmitate can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity . At higher doses, 6-Chloro-1H-indol-3-yl palmitate may induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, which can limit its clinical application. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-Chloro-1H-indol-3-yl palmitate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation and elimination. The compound may undergo phase I and phase II metabolic reactions, such as oxidation, reduction, and conjugation, which facilitate its excretion from the body . Additionally, 6-Chloro-1H-indol-3-yl palmitate may influence metabolic flux and metabolite levels, impacting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 6-Chloro-1H-indol-3-yl palmitate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in target tissues, influencing its biological activity . For example, 6-Chloro-1H-indol-3-yl palmitate may be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance and pharmacokinetics.
Subcellular Localization
The subcellular localization of 6-Chloro-1H-indol-3-yl palmitate can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 6-Chloro-1H-indol-3-yl palmitate may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
(6-chloro-1H-indol-3-yl) hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(27)28-23-19-26-22-18-20(25)16-17-21(22)23/h16-19,26H,2-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQVOAOTWFXDDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647372 |
Source


|
| Record name | 6-Chloro-1H-indol-3-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209347-96-6 |
Source


|
| Record name | 6-Chloro-1H-indol-3-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
